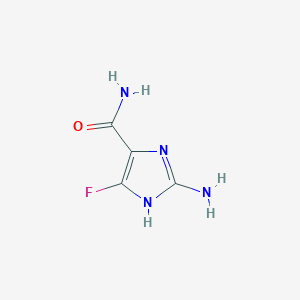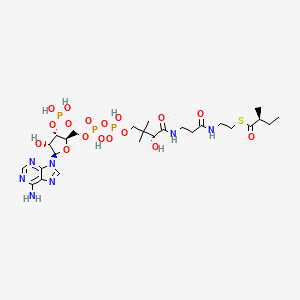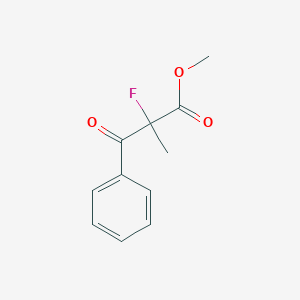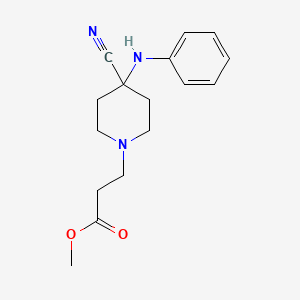
Vanillylmethanol 4-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmethanol 4-Glucuronide typically involves the glucuronidation of vanillylmethanol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glucuronosyltransferase enzymes, while chemical synthesis may involve the use of glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out using large-scale bioreactors for enzymatic synthesis. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the activity of the enzymes and to achieve efficient conversion rates .
化学反应分析
Types of Reactions: Vanillylmethanol 4-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol, vanillylmethanol.
Substitution: Substitution reactions may involve the replacement of the glucuronide moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of vanillylmethanol, and various substituted compounds .
科学研究应用
Vanillylmethanol 4-Glucuronide has a wide range of applications in scientific research:
作用机制
The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific enzymes and receptors in the body. The compound is primarily metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to active metabolites. These metabolites can then interact with various molecular targets, including receptors and enzymes, to exert their biological effects .
相似化合物的比较
Vanillyl Alcohol: Shares a similar structure but lacks the glucuronide moiety.
Vanillin: Another related compound with a similar aromatic structure.
Glucuronides of Other Alcohols: Such as morphine-6-glucuronide, which also undergoes glucuronidation.
Uniqueness: Vanillylmethanol 4-Glucuronide is unique due to its specific glucuronide linkage, which imparts distinct biochemical properties and metabolic pathways compared to its analogs .
属性
分子式 |
C15H20O9 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChI 键 |
FPHRLHBSOJUFOE-DKBOKBLXSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


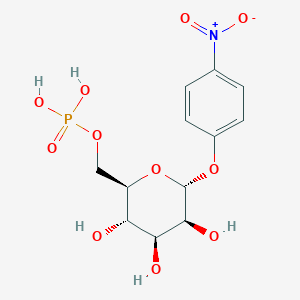
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
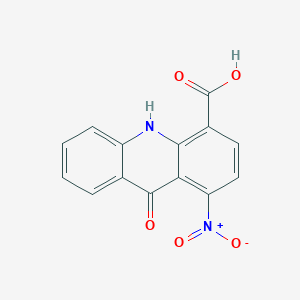
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
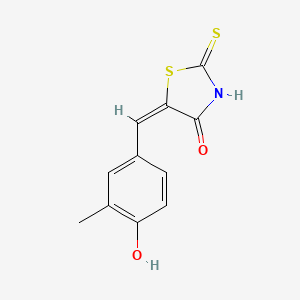
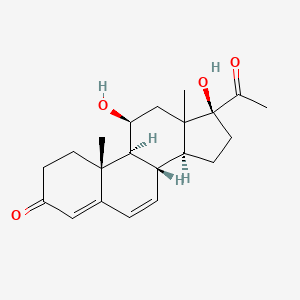

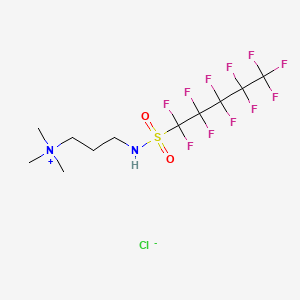
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
